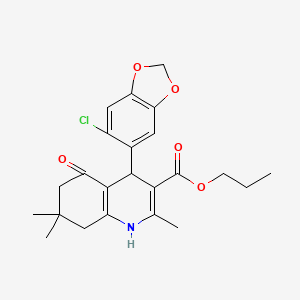![molecular formula C13H16N6O4S B12492540 ethyl 4-[(2Z)-2-{(5Z)-3-imino-5-[(methylsulfonyl)imino]pyrazolidin-4-ylidene}hydrazinyl]benzoate](/img/structure/B12492540.png)
ethyl 4-[(2Z)-2-{(5Z)-3-imino-5-[(methylsulfonyl)imino]pyrazolidin-4-ylidene}hydrazinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes a benzoate ester, a diazenyl group, and a pyrazole ring, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the diazenyl group: The pyrazole intermediate is then subjected to diazotization using nitrous acid, followed by coupling with an appropriate amine to introduce the diazenyl group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the diazenyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized benzoate derivatives.
Reduction: Amino-substituted pyrazole derivatives.
Substitution: Various ester derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.
Materials Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The pyrazole ring can also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(5Z)-4-(aminocarbonyl)-5-(2-furoylimino)-1,2,3-thiadiazol-2(5H)-yl]benzoate
- Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
Uniqueness
Ethyl 4-{2-[(5Z)-3-amino-5-(methanesulfonylimino)-1,2-dihydropyrazol-4-yl]diazen-1-yl}benzoate is unique due to its combination of a diazenyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C13H16N6O4S |
|---|---|
Peso molecular |
352.37 g/mol |
Nombre IUPAC |
ethyl 4-[[5-amino-3-(methanesulfonamido)-1H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C13H16N6O4S/c1-3-23-13(20)8-4-6-9(7-5-8)15-16-10-11(14)17-18-12(10)19-24(2,21)22/h4-7H,3H2,1-2H3,(H4,14,17,18,19) |
Clave InChI |
QIKODAQSPNUZKN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN=C2NS(=O)(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Bromothiophen-2-yl)methyl]amino}ethanol](/img/structure/B12492459.png)
![Ethyl {5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B12492461.png)
![N-(2-chloro-5-fluorophenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12492463.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide](/img/structure/B12492469.png)
![2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol](/img/structure/B12492472.png)
![Ethyl 4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]benzoate](/img/structure/B12492473.png)
![N-[(2E)-3-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12492481.png)
![4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12492491.png)
![N-(2-fluorobenzyl)-4-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12492496.png)

![9-(5-bromothiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12492508.png)


![Methyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492532.png)
